REACTION_CXSMILES
|
Cl.[CH2:2]([N:4]([CH2:27][CH3:28])[C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:16]2[CH:21]=[CH:20][C:19]([N:22]([CH2:25][CH3:26])[CH2:23][CH3:24])=[CH:18][CH:17]=2)(C)[C:12](O)=O)=[CH:7][CH:6]=1)[CH3:3].[OH-].[Na+]>>[CH2:25]([N:22]([CH2:23][CH3:24])[C:19]1[CH:20]=[CH:21][C:16]([C:11]([C:8]2[CH:7]=[CH:6][C:5]([N:4]([CH2:27][CH3:28])[CH2:2][CH3:3])=[CH:10][CH:9]=2)=[CH2:12])=[CH:17][CH:18]=1)[CH3:26] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2,2-bis(4-diethylaminophenyl)propionic acid
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=C(C=C1)C(C(=O)O)(C)C1=CC=C(C=C1)N(CC)CC)CC
|
Name
|
ferric chloride
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted
|
Type
|
EXTRACTION
|
Details
|
extracted with 50 ml of toluene
|
Type
|
CONCENTRATION
|
Details
|
The toluene layer was concentrated at a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain crystals
|
Type
|
CUSTOM
|
Details
|
The crystal was recrystallized from ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)N(CC)CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 74.3% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |